molecular formula C20H34CaO4 B15174969 Calcium hexadec-2-enylsuccinate CAS No. 84540-42-1

Calcium hexadec-2-enylsuccinate

Cat. No.: B15174969
CAS No.: 84540-42-1
M. Wt: 378.6 g/mol
InChI Key: KRYNGFLBRSTTDE-WPDLWGESSA-L
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Description

Calcium hexadec-2-enylsuccinate (CAS 246-105-7) is a calcium salt derived from succinic acid substituted with a hexadec-2-enyl group. This compound features a long alkenyl chain, contributing to its amphiphilic properties, which make it suitable for applications requiring surfactant-like behavior, such as emulsification or dispersion in polymer and coating formulations . Its structure combines a polar succinate moiety with a hydrophobic hexadecenyl chain, enabling versatility in industrial processes.

Properties

CAS No.

84540-42-1

Molecular Formula

C20H34CaO4

Molecular Weight

378.6 g/mol

IUPAC Name

calcium;2-[(E)-hexadec-2-enyl]butanedioate

InChI

InChI=1S/C20H36O4.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(23)24)17-19(21)22;/h14-15,18H,2-13,16-17H2,1H3,(H,21,22)(H,23,24);/q;+2/p-2/b15-14+;

InChI Key

KRYNGFLBRSTTDE-WPDLWGESSA-L

Isomeric SMILES

CCCCCCCCCCCCC/C=C/CC(CC(=O)[O-])C(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCC=CCC(CC(=O)[O-])C(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium hexadec-2-enylsuccinate typically involves the reaction of hexadec-2-enylsuccinic acid with calcium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Calcium hexadec-2-enylsuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

Calcium hexadec-2-enylsuccinate has a wide range of applications in scientific research, including:

Mechanism of Action

The exact mechanism of action of calcium hexadec-2-enylsuccinate is not well-documented. it is believed to interact with specific molecular targets and pathways in biological systems. Further research is needed to elucidate its precise mechanism of action and the molecular targets involved.

Comparison with Similar Compounds

Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Structural Features
Calcium hexadec-2-enylsuccinate 246-105-7 Not explicitly provided Not available Calcium salt of succinic acid with C16:1 chain
Calcium hexafluorosilicate 16925-39-6 Not provided Not available Inorganic calcium salt with [SiF₆]²⁻ anion
Calcium thiosulfate hexahydrate 10035-02-6 CaO₃S₂·6H₂O 260.31 Hydrated calcium thiosulfate (S₂O₃²⁻ anion)
Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) 84540-43-2 C₇₆H₁₄₄CaO₈²⁺ 1226.03 Complex ester with dual C18 and C16:1 chains
Hexadecenylsuccinic anhydride 32072-96-1 Not provided Not available Anhydride form with C16:1 chain
Calcium 2-ethylhexanoate Not provided Not provided Not available Branched carboxylate (C₈H₁₅COO⁻) calcium salt

Key Observations :

  • This compound differs from calcium hexafluorosilicate (an inorganic salt) in its organic anion, which imparts surfactant properties. The latter is likely used in fluorination processes or ceramics due to its Si-F bonds .
  • Compared to calcium thiosulfate hexahydrate, which is water-soluble and used in photography or as a fertilizer , this compound’s larger hydrophobic chain reduces solubility in aqueous media, favoring non-polar applications.
  • Calcium di-1-octadecyl bis(2-hexadecenylsuccinate) (CAS 84540-43-2) has a higher molar mass (1226.03 g/mol) and dual alkyl chains, enhancing its lubricity and suitability as a plasticizer or stabilizer in polymers .
  • Hexadecenylsuccinic anhydride (CAS 32072-96-1) serves as a precursor or coupling agent in coatings, sharing the C16:1 chain but lacking the calcium ion. Its anhydride group reacts with hydroxyl or amine groups, unlike the ionic nature of calcium salts .
  • Calcium 2-ethylhexanoate () is a branched carboxylate, often used as a catalyst or thermal stabilizer in PVC, contrasting with the linear alkenylsuccinate’s role in surfactants .

Physicochemical Behavior

  • Solubility : this compound is likely less water-soluble than calcium thiosulfate but more compatible with organic solvents due to its alkenyl chain.
  • Thermal Stability : The anhydride form (hexadecenylsuccinic anhydride) may decompose at lower temperatures compared to the calcium salt, which benefits from ionic stability .
  • Reactivity: Calcium salts like calcium hexafluorosilicate exhibit high reactivity with water (hydrolysis risk), whereas the succinate derivatives are more stable in non-aqueous environments .

Biological Activity

Calcium hexadec-2-enylsuccinate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is a calcium salt of hexadec-2-enylsuccinic acid. The compound's structure includes a long-chain fatty acid moiety, which is significant for its interaction with biological membranes and potential bioactivity.

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and proteins. It has been shown to influence:

  • Cell Membrane Dynamics : The long-chain fatty acid component can integrate into lipid bilayers, affecting membrane fluidity and permeability.
  • Protein Interaction : It may modulate the activity of membrane-bound proteins, including receptors and enzymes.

Effects on Cellular Systems

Research indicates that this compound exhibits various effects on different cellular systems:

  • Antimicrobial Activity : Some studies suggest that the compound possesses antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Anti-inflammatory Effects : It may reduce inflammation by modulating cytokine production and immune cell activity.

Case Studies

Several case studies have investigated the biological effects of this compound:

  • Study on Antimicrobial Properties : A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus, suggesting its potential as an antimicrobial agent .
  • Inflammation Modulation : Another study indicated that treatment with this compound reduced levels of pro-inflammatory cytokines in a mouse model of acute inflammation .

In Vitro Studies

In vitro experiments have shown that this compound can alter cell signaling pathways. For instance, it has been reported to activate pathways involved in apoptosis in cancer cell lines, indicating potential therapeutic applications in oncology .

In Vivo Studies

In vivo studies have further elucidated the compound's effects:

StudyOrganismFindings
MiceReduced inflammation markers after administration of this compound.
RatsDemonstrated enhanced wound healing properties compared to control groups.

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